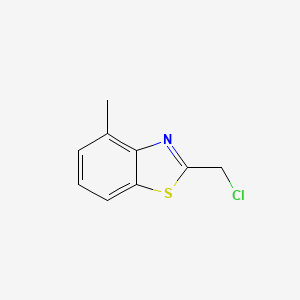
Cyromazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyromazine-d4 is a stable isotope-labeled analog of the triazine insecticide cyromazine. It is primarily used as a reference standard in analytical chemistry, particularly in the quantification of cyromazine residues in various matrices. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for accurate and precise measurements .
Applications De Recherche Scientifique
Contrôle de Musca Domestica
La cyromazine est un régulateur de croissance des insectes de type triazine, insecticide recommandé pour le contrôle de Musca domestica dans le monde entier . Elle est très efficace pour causer la mortalité de M. domestica . Les effets létaux et sublétaux de la cyromazine sur plusieurs caractéristiques biologiques et paramètres de population de M. domestica ont été étudiés .
Effets sur la reproduction
La cyromazine a été découverte pour affecter la reproduction des insectes. Elle réduit le nombre de cellules germinales dans l'ovaire des femelles adultes . Cela peut être un facteur significatif dans le contrôle de la population des insectes nuisibles.
Contrôle de Drosophila Suzukii
Drosophila suzukii est une espèce invasive qui cause de grands dommages à de nombreux fruits à noyau et à petits fruits . La cyromazine a été évaluée pour son efficacité contre cet insecte ravageur . Lorsque les mouches adultes se nourrissaient d'un régime alimentaire traité avec de la cyromazine, aucune progéniture adulte ne s'est développée .
Régulation de la croissance des insectes
La cyromazine est un régulateur de croissance des insectes. Elle interfère avec le processus de mue chez les insectes nuisibles . Cela en fait un outil précieux dans la gestion des populations de ravageurs.
Utilisation dans le fumier animal pour la lutte contre les mouches
La cyromazine est un insecticide largement utilisé dans le fumier animal pour la lutte contre les mouches . Cela aide à maintenir l'hygiène et à prévenir la propagation des maladies.
Contrôle des infestations graves
L'étude des effets de la cyromazine sur la biologie de M. domestica pourrait aider à supprimer sa population en cas d'infestations graves
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyromazine-d4 involves the deuteration of cyromazine. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with cyanuric chloride, which is dissolved in an organic solvent under stirring conditions at a temperature of 0-5°C.
Ammonia Addition: Industrial ammonia water is added dropwise, and the mixture is heated to 40-45°C, maintaining this temperature for 5-6.5 hours to obtain a reaction solution.
Intermediate Formation: The solvent is separated, and purified water is added to the remaining solution. The mixture is stirred, cooled to room temperature, and subjected to suction filtration, washing, and drying to obtain 2-chloro-4,6-diamino-1,3,5-triazine.
Deuteration: The intermediate is then reacted with deuterated cyclopropylamine at 90-95°C, with an acid-binding agent added dropwise to adjust the pH to 7.5-8.5.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and low impurity content. The process is designed to be simple, cost-effective, and safe for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyromazine-d4 undergoes various chemical reactions, including:
- **Reduction
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Propriétés
IUPAC Name |
2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747405 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-19-9 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]heptane-2,1-cyclopropan]-6-one, oxime (9CI)](/img/new.no-structure.jpg)
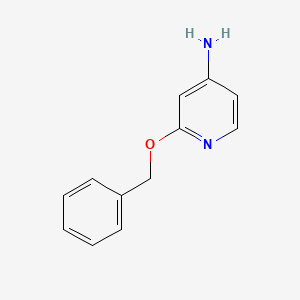

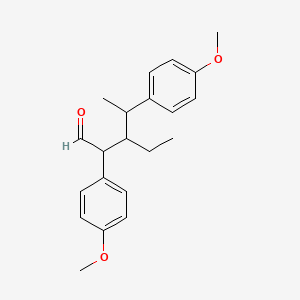
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

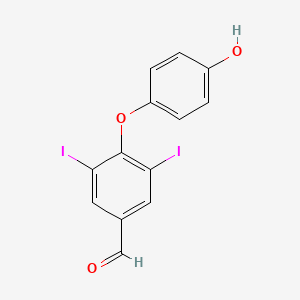
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
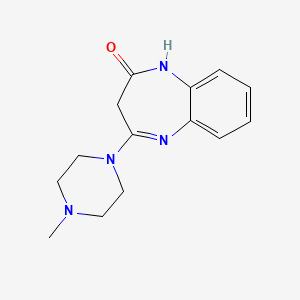
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
